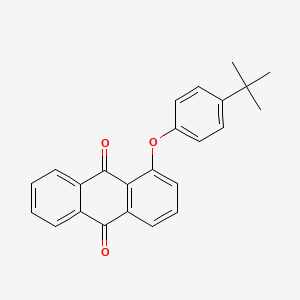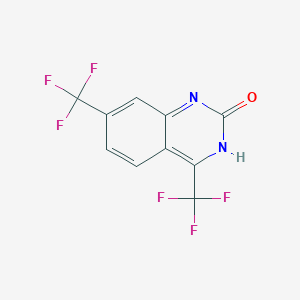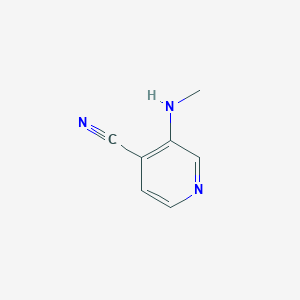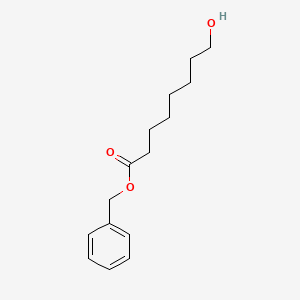
1-(4-Tert-butylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butylphenoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-tert-butylphenol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods for anthracene derivatives often involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Tert-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications such as photodynamic therapy and OLEDs .
Comparison with Similar Compounds
1-(4-Tert-butylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission properties.
9-(4-Phenylethynyl)anthracene: Exhibits strong fluorescence and is used in light-emitting applications.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and lightsticks due to its high fluorescence quantum yield.
The uniqueness of this compound lies in its tert-butylphenoxy group, which imparts distinct photophysical properties and enhances its stability compared to other anthracene derivatives .
Properties
CAS No. |
167779-22-8 |
|---|---|
Molecular Formula |
C24H20O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H20O3/c1-24(2,3)15-11-13-16(14-12-15)27-20-10-6-9-19-21(20)23(26)18-8-5-4-7-17(18)22(19)25/h4-14H,1-3H3 |
InChI Key |
BGNCSMSDFBOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















